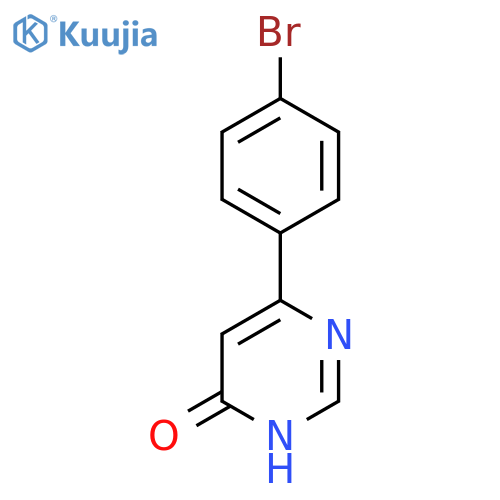

Cas no 1203703-90-5 (6-(4-Bromophenyl)pyrimidin-4-ol)

6-(4-Bromophenyl)pyrimidin-4-ol 化学的及び物理的性質

名前と識別子

-

- 6-(4-bromophenyl)pyrimidin-4-ol

- 4-(4-bromophenyl)-1H-pyrimidin-6-one

- 6-(4-Bromophenyl)pyrimidin-4-ol

-

- インチ: 1S/C10H7BrN2O/c11-8-3-1-7(2-4-8)9-5-10(14)13-6-12-9/h1-6H,(H,12,13,14)

- InChIKey: GZIBKZJRGJWHKM-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC(=CC=1)C1=CC(NC=N1)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 291

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 41.5

6-(4-Bromophenyl)pyrimidin-4-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B271376-500mg |

6-(4-bromophenyl)pyrimidin-4-ol |

1203703-90-5 | 500mg |

$ 320.00 | 2022-06-07 | ||

| TRC | B271376-1g |

6-(4-bromophenyl)pyrimidin-4-ol |

1203703-90-5 | 1g |

$ 475.00 | 2022-06-07 | ||

| Life Chemicals | F1967-3743-10g |

6-(4-bromophenyl)pyrimidin-4-ol |

1203703-90-5 | 95%+ | 10g |

$1407.0 | 2023-09-06 | |

| Life Chemicals | F1967-3743-5g |

6-(4-bromophenyl)pyrimidin-4-ol |

1203703-90-5 | 95%+ | 5g |

$1005.0 | 2023-09-06 | |

| Life Chemicals | F1967-3743-1g |

6-(4-bromophenyl)pyrimidin-4-ol |

1203703-90-5 | 95%+ | 1g |

$335.0 | 2023-09-06 | |

| Life Chemicals | F1967-3743-0.25g |

6-(4-bromophenyl)pyrimidin-4-ol |

1203703-90-5 | 95%+ | 0.25g |

$302.0 | 2023-09-06 | |

| Life Chemicals | F1967-3743-0.5g |

6-(4-bromophenyl)pyrimidin-4-ol |

1203703-90-5 | 95%+ | 0.5g |

$318.0 | 2023-09-06 | |

| Life Chemicals | F1967-3743-2.5g |

6-(4-bromophenyl)pyrimidin-4-ol |

1203703-90-5 | 95%+ | 2.5g |

$670.0 | 2023-09-06 | |

| TRC | B271376-100mg |

6-(4-bromophenyl)pyrimidin-4-ol |

1203703-90-5 | 100mg |

$ 95.00 | 2022-06-07 |

6-(4-Bromophenyl)pyrimidin-4-ol 関連文献

-

Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469

-

Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567

-

Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399

-

Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556

-

Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520

-

Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542

-

Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780

-

Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053

6-(4-Bromophenyl)pyrimidin-4-olに関する追加情報

Comprehensive Analysis of 6-(4-Bromophenyl)pyrimidin-4-ol (CAS No. 1203703-90-5): Properties, Applications, and Research Insights

In the realm of organic chemistry and pharmaceutical research, 6-(4-Bromophenyl)pyrimidin-4-ol (CAS No. 1203703-90-5) has emerged as a compound of significant interest due to its unique structural features and potential applications. This brominated pyrimidine derivative is characterized by a pyrimidine core substituted with a 4-bromophenyl group at the 6-position and a hydroxyl group at the 4-position. Such modifications render it a versatile intermediate in synthetic chemistry, particularly in the development of bioactive molecules and functional materials.

The growing demand for heterocyclic compounds in drug discovery has propelled research into 6-(4-Bromophenyl)pyrimidin-4-ol. Its molecular structure aligns with the scaffold-hopping strategies often employed in medicinal chemistry to optimize pharmacokinetic properties. Recent studies highlight its role as a precursor in the synthesis of kinase inhibitors, a class of therapeutics targeting diseases like cancer and inflammatory disorders. This connection to targeted therapy—a trending topic in precision medicine—makes it a subject of frequent queries in scientific databases and AI-driven research tools.

From a synthetic perspective, the bromine atom in 6-(4-Bromophenyl)pyrimidin-4-ol offers a reactive site for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are pivotal in constructing complex aryl-pyrimidine hybrids. Researchers investigating C-C bond formation or late-stage functionalization often explore this compound’s reactivity. These aspects resonate with the current focus on sustainable catalysis and atom-efficient synthesis—hot topics in green chemistry forums and academic search trends.

Beyond pharmaceuticals, 6-(4-Bromophenyl)pyrimidin-4-ol finds utility in material science. Its conjugated π-system and electron-withdrawing bromo group make it a candidate for designing organic semiconductors or luminescent materials. With the rise of optoelectronic devices and OLED technologies, this compound’s potential in small-molecule electronics is a frequent subject of patent literature and industry whitepapers.

Analytical characterization of 6-(4-Bromophenyl)pyrimidin-4-ol typically involves techniques like NMR spectroscopy, HPLC purity analysis, and mass spectrometry. These methods address common user queries about compound validation and quality control—critical concerns for procurement specialists and contract research organizations (CROs). The compound’s crystalline properties and solubility profiles are also frequently studied, as they impact formulation development in preclinical research.

In summary, 6-(4-Bromophenyl)pyrimidin-4-ol (CAS No. 1203703-90-5) represents a multifaceted building block bridging medicinal chemistry, catalysis research, and advanced materials. Its relevance to cutting-edge fields like personalized medicine and renewable energy technologies ensures sustained academic and industrial interest. Future studies may explore its structure-activity relationships or novel derivatization pathways, further expanding its applications.

1203703-90-5 (6-(4-Bromophenyl)pyrimidin-4-ol) 関連製品

- 60870-34-0(2-(2-Furoyl)-N-phenylhydrazinecarbothioamide)

- 627068-42-2((2E)-2-cyano-3-{5-3-(trifluoromethyl)phenylfuran-2-yl}prop-2-enethioamide)

- 2228271-41-6({3-(2-bromopropyl)phenylmethyl}dimethylamine)

- 1443248-70-1(3-(2-Chlorophenyl)-6-fluoro-[1,2,4]triazolo[4,3-a]pyridine)

- 1340250-65-8(1,2,4-Oxadiazole, 3-[(3-azetidinyloxy)methyl]-5-ethyl-)

- 1892130-61-8(1-(2-hydroxy-3-methoxyphenyl)cyclopentane-1-carboxylic acid)

- 65851-39-0(5-Chloro-8-hydroxyquinoline glucuronide)

- 2092289-16-0(5-bromo-4-(1,3-dioxolan-2-yl)thiophen-2-ylmethanol)

- 1632-19-5(Dimethyl 3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate)

- 1694938-25-4(1-acetyl-2-methylpiperidine-4-carboxylic acid)